2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide is an organic compound that contains both boron and nitrogen atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-methylpyridine-3-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It is explored for its potential in drug development, particularly in the design of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain such functional groups. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but contains a dimethylamino group instead of a carboxamide group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide lies in its combination of a boron-containing dioxaborolane group with a pyridine carboxamide structure. This combination imparts unique reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C14H21BN2O3 |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-10-11(7-6-8-16-10)12(18)17-9-15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3,(H,17,18) |
InChI Key |
LWGFLRLCOGJQHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=C(N=CC=C2)C |
Origin of Product |
United States |
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